5-Chloromethylfurfural
Overview
Description
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of CMF can be achieved from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock . Extensive reaction optimization has been carried out with large increases in reaction efficiency achieved over existing batch processes .Molecular Structure Analysis
CMF consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It has a similar molecular structure to that of 5-hydroxymethylfurfural (HMF) .Chemical Reactions Analysis
CMF can efficiently be functionalized by radical transformations of its benzylic chloromethyl group . The first examples of these radical reactions were reported by way of metal-free, triethylborane/oxygen-induced atom transfer radical addition (ATRA) reactions between CMF and styrenes .Physical And Chemical Properties Analysis
CMF is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Catalyst in Lignocellulose Conversion
5-CMF has been used in the catalytic conversion of lignocellulose, a process crucial for biofuel production. Metal chlorides serve as effective catalysts, facilitating the transformation of various feedstocks like bamboo pulp, eucalyptus pulp, and bagasse pulp into 5-CMF. This conversion process yields 5-CMF in significant amounts, making it a promising route for renewable chemical production (Wu Fusheng, Rendang Yang, Fei Yang, 2015).
Intermediate in Chemical Synthesis
5-CMF is proposed as a key intermediate in converting carbohydrate-based materials into valuable chemicals. Theoretical studies focusing on the conversion of 5-CMF into various chemicals like 5-hydroxymethylfurfural (HMF) and levulinic acid (LA) have highlighted its potential in the chemical industry (Gang Liu, Jianming Wu, Igor Ying Zhang, Zhe-ning Chen, Yong-wang Li, Xin Xu, 2011).
Efficient Synthesis from Carbohydrates
A simple and efficient biphasic system for converting carbohydrates into 5-CMF has been developed. This process demonstrates high yields and is applicable to a range of monosaccharides, disaccharides, and polysaccharides, offering a versatile method for 5-CMF production from renewable resources (W. Gao, Yiqun Li, Zhouyang Xiang, Ke-fu Chen, Rendang Yang, D. Argyropoulos, 2013).
Radical Functionalisation
5-CMF can be functionalized through radical transformations, especially in metal-free atom transfer radical addition (ATRA) reactions. These transformations enable the production of a variety of value-added chemicals, demonstrating 5-CMF's versatility in organic synthesis (R. Dasi, Daniel Schmidhuber, L. M. Gronbach, J. Rehbein, M. Brasholz, 2021).
UV Spectrophotometry Analysis
An efficient method for determining the content of 5-CMF using UV spectrophotometry has been established. This method provides a straightforward, rapid, and cost-effective approach for analyzing trace components of 5-CMF in various solutions (Chen Zezh, 2013).
Biofuel Production
5-CMF serves as a precursor in the production of biofuels. It is a platform chemical for transforming cellulose into commercial products, including renewable polymers and biofuels. Its unique properties, like high yield from biomass and chemical versatility, make it a valuable component in biofuel research (M. Mascal, 2015; M. Mascal, 2019).
Optimization in Two-Phase Reactors
Experimental studies have optimized the production of 5-CMF from glucose in two-phase reactors. This research enhances the understanding of the factors influencing the yield of 5-CMF, contributing to more efficient production processes (David R. Lane, M. Mascal, P. Stroeve, 2016).
Safety And Hazards
Future Directions
There has been a growing interest in the synthesis of CMF as a novel building block of similar molecular structure to that of HMF . CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This has given rise to several interesting products to be obtained therefrom, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .
properties
IUPAC Name |
5-(chloromethyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZRCBVXUOCTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167351 | |
Record name | 5-(Chloromethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethylfurfural | |
CAS RN |
1623-88-7 | |
Record name | 5-(Chloromethyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloromethylfurfural | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloromethylfurfural | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU4UQA8XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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